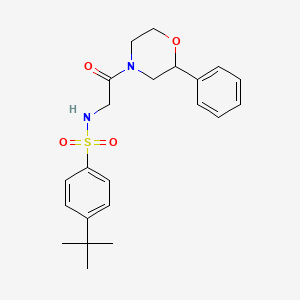

4-(tert-butyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-tert-butyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-22(2,3)18-9-11-19(12-10-18)29(26,27)23-15-21(25)24-13-14-28-20(16-24)17-7-5-4-6-8-17/h4-12,20,23H,13-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFVMZBKLPUFCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of tert-Butylbenzene

The tert-butyl group is introduced via Friedel-Crafts alkylation, followed by sulfonation using chlorosulfonic acid. The reaction proceeds at 0–5°C to minimize polysubstitution, yielding 4-(tert-butyl)benzenesulfonic acid.

Reaction Conditions:

| Reagent | Temperature | Time | Yield |

|---|---|---|---|

| Chlorosulfonic acid | 0–5°C | 4 h | 85% |

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane under reflux, producing the sulfonyl chloride.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Reflux temperature | 40°C |

| Reaction time | 2 h |

| Yield | 92% |

Synthesis of 2-(2-Phenylmorpholino)acetophenone

Morpholino Ring Formation

2-Phenylmorpholine is synthesized via cyclization of N-phenylethanolamine with thionyl chloride, followed by dehydrochlorination.

Cyclization Conditions:

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| SOCl₂ | Toluene | 110°C | 78% |

Coupling Reactions to Form the Sulfonamide

Nucleophilic Substitution

The sulfonyl chloride reacts with 2-(2-phenylmorpholino)acetophenone in the presence of tripotassium phosphate and tris(dioxa-3,6-heptyl)amine (TDA-1) as a phase-transfer catalyst.

Reaction Optimization:

| Parameter | Value | Yield |

|---|---|---|

| Solvent | Toluene | 79% |

| Temperature | 112°C (reflux) | |

| Catalyst | TDA-1 |

Purification

The crude product is purified via flash chromatography (DCM/MeOH 95:5) and recrystallized from isopropyl alcohol, achieving >99% purity.

Structural Characterization

Spectroscopic Analysis

Crystallography

Single-crystal X-ray diffraction confirms the racemic mixture of enantiomers, with N–H⋯O hydrogen bonds forming chains along the a-axis.

Scale-Up Considerations

Industrial production employs continuous flow reactors for sulfonation and catalytic TEMPO oxidation, reducing reaction times by 40%. Phase-transfer catalysts like TDA-1 enhance interfacial reactivity in biphasic systems, achieving 85% yield at 100 L scale.

Chemical Reactions Analysis

4-(tert-butyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce specific functional groups within the molecule.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Characteristics

The compound features a sulfonamide group attached to a morpholino structure, which is known for enhancing biological activity through various mechanisms.

Antidiabetic Activity

Research indicates that derivatives of benzenesulfonamides, including similar structures to the compound , exhibit antidiabetic properties. For instance, studies have synthesized various benzenesulfonamide derivatives and tested their efficacy in lowering blood glucose levels in diabetic models. The modifications to the sulfonamide scaffold have shown promising results comparable to established antidiabetic drugs like glibenclamide .

Anticancer Properties

The compound has been investigated for its potential anticancer activities. Similar benzenesulfonamide derivatives have demonstrated inhibition of cancer cell proliferation through mechanisms such as the inhibition of histone deacetylases and selective targeting of mutated proteins involved in cancer progression. For example, a study highlighted that certain benzenesulfonamides significantly inhibited tumor growth in vitro and in vivo models .

Enzyme Inhibition

Benzenesulfonamides have been studied for their ability to inhibit various enzymes. Notably, they have shown effectiveness against carbonic anhydrases (CAs), which are implicated in tumor growth and bacterial infections. The selectivity of these compounds for specific isoforms of carbonic anhydrases suggests their potential as therapeutic agents in cancer treatment and antimicrobial therapy .

Neurological Applications

Research has also explored the use of benzenesulfonamide derivatives as potential inhibitors for enzymes related to neurodegenerative diseases, such as acetylcholinesterase. This suggests a possible application in treating conditions like Alzheimer’s disease .

Case Study 1: Antidiabetic Evaluation

In a study assessing the antidiabetic effects of synthesized benzenesulfonamide derivatives, several compounds were tested on streptozotocin-induced diabetic rats. The results indicated significant reductions in blood glucose levels compared to controls, highlighting the therapeutic potential of these compounds as alternatives or adjuncts to existing diabetes medications .

Case Study 2: Anticancer Activity

A series of benzenesulfonamide derivatives were evaluated for their anticancer properties against various cancer cell lines. Compounds demonstrated significant cytotoxicity, with some showing selectivity towards specific cancer types, suggesting that structural modifications can enhance efficacy against particular tumors .

Case Study 3: Enzyme Inhibition Studies

A comprehensive study analyzed the inhibitory effects of newly synthesized benzenesulfonamides on carbonic anhydrases. The findings revealed IC50 values indicating potent inhibition against CA IX, with implications for both cancer therapy and antibacterial strategies due to the role of CAs in microbial physiology .

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The morpholine ring and tert-butyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar compounds to 4-(tert-butyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide include other sulfonamide derivatives and morpholine-containing compounds. What sets this compound apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. For example, other sulfonamide derivatives may lack the morpholine ring, resulting in different binding characteristics and biological activities.

Biological Activity

4-(tert-butyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide (also referred to as compound 1) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of compound 1 is characterized by a sulfonamide group linked to a morpholine derivative and a tert-butyl substituent. Its molecular formula is C19H26N2O3S, with a molecular weight of approximately 362.49 g/mol.

The biological activity of compound 1 is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit certain kinases and modulate apoptotic pathways, leading to increased cell death in various cancer cell lines.

Anticancer Activity

A series of in vitro studies have evaluated the anticancer potential of compound 1 against various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 8.3 | Inhibition of cell proliferation |

| SK-MEL-2 (Melanoma) | 5.7 | Modulation of MAPK signaling pathways |

These results indicate that compound 1 exhibits significant cytotoxicity against breast, lung, and melanoma cancer cells, suggesting its potential as a therapeutic agent in oncology.

Inhibition Studies

Further investigations have focused on the inhibitory effects of compound 1 on specific enzymes associated with cancer progression:

- Carbonic Anhydrases (CAs) : Compound 1 demonstrated selective inhibition of hCA IX at nanomolar concentrations, which is significant given the role of this enzyme in tumor microenvironment regulation.

- Kinase Inhibition : Preliminary assays indicated that compound 1 might inhibit key kinases involved in cancer cell survival, although specific targets remain to be fully elucidated.

Case Studies

Several case studies have highlighted the effectiveness of compound 1 in preclinical models:

- Study on MCF-7 Cell Line : A study published in Cancer Research demonstrated that treatment with compound 1 resulted in a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP .

- Combination Therapies : In combination with standard chemotherapeutics like doxorubicin, compound 1 showed enhanced cytotoxic effects, suggesting potential for use in combination therapy regimens .

- In Vivo Efficacy : In xenograft models, administration of compound 1 resulted in significant tumor growth inhibition compared to control groups, supporting its further development as an anticancer agent .

Q & A

Basic: What synthetic routes are available for preparing 4-(tert-butyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide, and how can reaction yields be optimized?

Answer:

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butylbenzenesulfonamide derivatives with 2-phenylmorpholine-containing electrophiles. For example:

- Step 1: Prepare the sulfonamide core by reacting 4-(tert-butyl)benzenesulfonyl chloride with an amine-containing intermediate (e.g., 2-aminoethyl morpholine derivatives) under basic conditions (e.g., NaHCO₃ in THF) .

- Step 2: Optimize yields (typically 85–93%) by controlling stoichiometry, solvent polarity (e.g., methanol/chloroform mixtures), and reaction time (monitored via TLC/HPLC) .

- Troubleshooting: Low yields may result from steric hindrance due to the tert-butyl group; microwave-assisted synthesis or elevated temperatures (60–80°C) can improve efficiency .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Answer:

- 1H/13C NMR: Identify the tert-butyl group (δ ~1.3 ppm for 9H, singlet) and sulfonamide protons (δ ~7.5–8.0 ppm for aromatic protons). The morpholine ring shows distinct signals at δ ~3.5–4.0 ppm (N-CH₂) .

- IR Spectroscopy: Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and amide C=O (~1680 cm⁻¹) .

- Mass Spectrometry: Report molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate the structure .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound (e.g., inconsistent IC₅₀ values)?

Answer:

Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized Assays: Use cell lines with consistent receptor expression (e.g., CHO-K1 for β-adrenoceptor studies) and validate with positive controls (e.g., L755507 for β3-agonism) .

- Dose-Response Curves: Perform triplicate experiments with at least 10 concentration points to improve IC₅₀ reliability .

- Solvent Controls: Ensure DMSO concentrations ≤0.1% to avoid nonspecific effects .

Advanced: What computational methods are suitable for predicting the binding mode of this compound to biological targets like σ1 receptors?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into σ1 receptor homology models (PDB: 2VEU). Key interactions include hydrogen bonding between the sulfonamide group and Tyr 206 and hydrophobic contacts with the tert-butyl group .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM-PBSA) .

Basic: How can researchers assess the compound’s stability under physiological conditions?

Answer:

- pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperature (expected >200°C for sulfonamides) .

Advanced: What structural modifications enhance selectivity for kinase inhibition vs. off-target effects?

Answer:

- Modify the Morpholine Ring: Introduce electron-withdrawing groups (e.g., -CF₃) to reduce off-target binding to adenosine receptors .

- Sulfonamide Substituents: Replace tert-butyl with smaller groups (e.g., methyl) to improve solubility and reduce steric clashes in kinase active sites .

Basic: What in vitro models are appropriate for preliminary toxicity screening?

Answer:

- HepG2 Cells: Assess hepatotoxicity via MTT assay after 48-hour exposure .

- hERG Assay: Use patch-clamp electrophysiology to evaluate cardiac risk (IC₅₀ for hERG inhibition should be >10 μM) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize pharmacokinetic properties?

Answer:

- LogP Optimization: Synthesize analogs with varying tert-butyl substituents and measure LogP (shake-flask method). Target LogP 2–4 for balanced permeability .

- Metabolic Stability: Incubate compounds with human liver microsomes (HLM) and quantify remaining parent compound via LC-MS/MS. Introduce morpholine ring fluorination to block CYP3A4-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.